2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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Overview
Description
2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzyl group attached to a dihydropyrimidine ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly in the inhibition of xanthine oxidase.
Medicine: Explored for its potential as an antiparasitic agent, particularly against Trypanosoma brucei.
Industry: Utilized in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl ureido derivatives: These compounds have been studied for their antiparasitic activity.
Uniqueness
2-(2-Benzyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit xanthine oxidase and its potential as an antiparasitic agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(2-benzyl-6-oxo-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C13H12N2O3/c16-12(17)7-10-8-14-11(15-13(10)18)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18) |
InChI Key |
DNEYCWQWKHTXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)CC(=O)O |
Origin of Product |
United States |
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